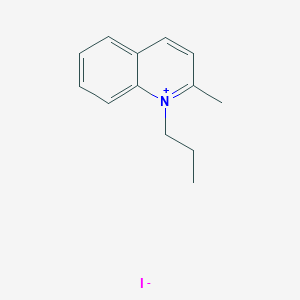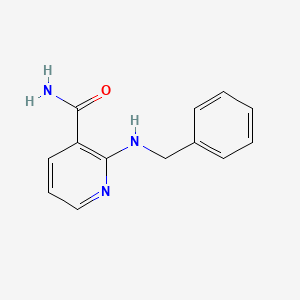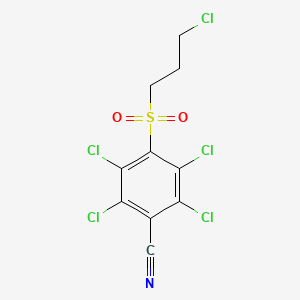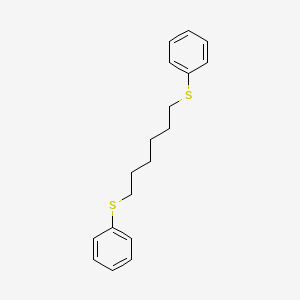
6-Phenylsulfanylhexylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of two benzene rings connected by a hexyl chain with sulfanyl (thioether) groups attached to the 6th carbon of the hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexylsulfanylbenzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For example, hexyl bromide can react with thiophenol in the presence of a base to form the desired thioether linkage.
Coupling with Benzene Rings: The final step involves coupling the hexyl chain with benzene rings. This can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Phenylsulfanylhexylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hexylbenzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
科学的研究の応用
6-Phenylsulfanylhexylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 6-Phenylsulfanylhexylsulfanylbenzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The sulfanyl groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
類似化合物との比較
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexyl chain, making it less flexible and potentially less reactive.
Hexylsulfanylbenzene: Contains only one benzene ring, reducing its aromatic character and potential for substitution reactions.
Dibenzylsulfide: Similar thioether linkage but with different structural features.
Uniqueness
6-Phenylsulfanylhexylsulfanylbenzene is unique due to its combination of two benzene rings connected by a flexible hexyl chain with sulfanyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
55129-89-0 |
|---|---|
分子式 |
C18H22S2 |
分子量 |
302.5 g/mol |
IUPAC名 |
6-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChIキー |
MBLXGVAXVFPNAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCCCCCCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


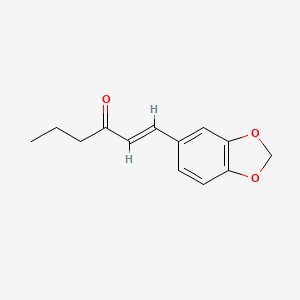
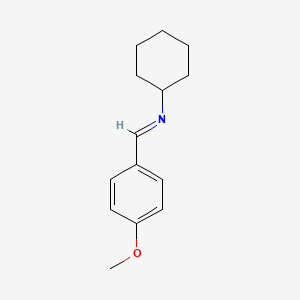
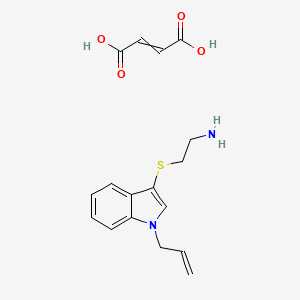
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
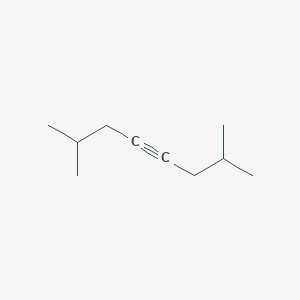
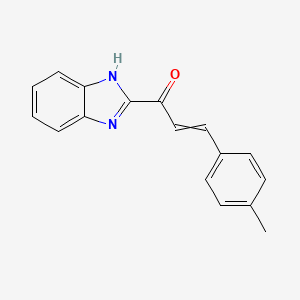
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
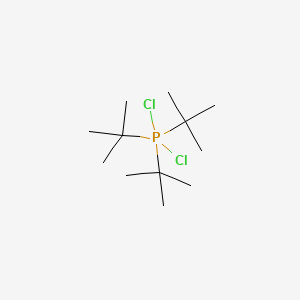
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
